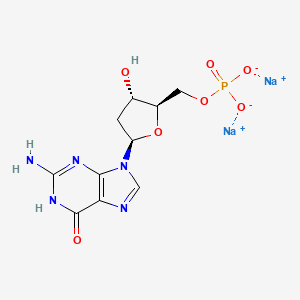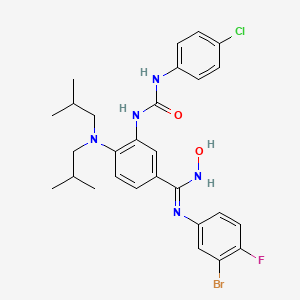
Tauro-Obeticholic acid-d5 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tauro-Obeticholic Acid-d5 (Sodium) is a deuterium-labeled derivative of Tauro-Obeticholic Acid, which is an active metabolite of Obeticholic Acid. Obeticholic Acid is known for its role as an orally bioavailable farnesoid-X receptor agonist . The deuterium labeling in Tauro-Obeticholic Acid-d5 enhances its stability and allows for its use in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tauro-Obeticholic Acid-d5 involves the deuteration of Tauro-Obeticholic Acid. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure . The key steps in the synthesis of Obeticholic Acid, which is a precursor to Tauro-Obeticholic Acid, involve hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis .
Industrial Production Methods: Industrial production of Obeticholic Acid, and by extension Tauro-Obeticholic Acid-d5, involves a scalable four-step process. This process includes the isolation of an amide intermediate, followed by hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure . The use of efficient single recrystallization for final purification makes the process environmentally friendly and yields high purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Tauro-Obeticholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products: The major products formed from these reactions include various deuterium-labeled derivatives of Tauro-Obeticholic Acid, which are used in pharmacokinetic and metabolic studies .
Applications De Recherche Scientifique
Tauro-Obeticholic Acid-d5 is widely used in scientific research due to its stability and bioavailability. Some of its applications include:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Tauro-Obeticholic Acid-d5 exerts its effects by acting as an agonist for the farnesoid-X receptor. This receptor is a member of the nuclear receptor superfamily and plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis . By activating this receptor, Tauro-Obeticholic Acid-d5 influences various metabolic pathways and helps in maintaining liver health .
Comparaison Avec Des Composés Similaires
Obeticholic Acid: The parent compound, known for its role as a farnesoid-X receptor agonist.
Glyco-Obeticholic Acid: Another metabolite of Obeticholic Acid, used in similar research applications.
Uniqueness: Tauro-Obeticholic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolic research .
Propriétés
Formule moléculaire |
C28H49NO6S |
|---|---|
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1/i1D3,5D2 |
Clé InChI |
JEZXQTZLWHAKAC-IVCCNVDWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O |
SMILES canonique |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)





![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)

